Cas no 107266-08-0 (1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-)
107266-08-0 structure
Product Name:1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-
Numero CAS:107266-08-0
MF:C18H18FN3
MW:295.354027271271
CID:165928
PubChem ID:72038
Update Time:2025-04-19
1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-
- 8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
- 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-1h-pyrido[4,3-b]indole
- 8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]1H-pyrido[4,3-b]indole
- AC1L2HAP
- AC1Q4OB3
- Carvotroline
- Carvotroline [INN]
- SureCN350602
- UNII-1Q63WWP8G5
- 8-FLUORO-2,3,4,5-TETRAHYDRO-2-(2-(4-PYRIDYL)ETHYL)-1H-PYRIDO(4,3-B)INDOLE
- A801887
- DTXSID10147990
- 8-fluoranyl-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
- CARVOTROLINE [WHO-DD]
- Wy-47791
- CHEMBL1743952
- BDBM50367418
- PMXOASNGMJAYTN-UHFFFAOYSA-N
- Q27252746
- 1Q63WWP8G5
- SCHEMBL350602
- 1H-Pyrido(4,3-b)indole, 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-
- CHEMBL300443
- NS00124413
- L005149
- 107266-08-0
-
- Inchi: 1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2
- Chiave InChI: PMXOASNGMJAYTN-UHFFFAOYSA-N
- Sorrisi: FC1C=CC2=C(C=1)C1=C(CCN(CCC3C=CN=CC=3)C1)N2
Proprietà calcolate
- Massa esatta: 295.14864
- Massa monoisotopica: 295.148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 371
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.9
- Superficie polare topologica: 31.9A^2
Proprietà sperimentali
- Densità: 1.254
- Punto di ebollizione: 472.5°Cat760mmHg
- Punto di infiammabilità: 239.6°C
- Indice di rifrazione: 1.652
- PSA: 31.92
- LogP: 3.24070
1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]- Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
107266-08-0 (1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-) Prodotti correlati
- 64368-85-0(8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso